molecular formula C9H13ClN2O3 B2932736 Methyl 3,4-diamino-5-methoxybenzoate hydrochloride CAS No. 2172043-09-1

Methyl 3,4-diamino-5-methoxybenzoate hydrochloride

Cat. No.: B2932736
CAS No.: 2172043-09-1
M. Wt: 232.66
InChI Key: FQPRCQHZDBOZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-diamino-5-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C9H12N2O3Cl. It is a derivative of benzoic acid and is characterized by the presence of amino and methoxy groups on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-diamino-5-methoxybenzoate hydrochloride typically involves the reaction of 3,4-diamino-5-methoxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and dried to obtain a fine powder .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diamino-5-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-diamino-5-methoxybenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,4-diamino-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino groups on the benzene ring can form hydrogen bonds with target molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-diaminobenzoate: Similar structure but lacks the methoxy group.

    Methyl 3,4,5-trihydroxybenzoate: Contains additional hydroxyl groups on the benzene ring.

    Methyl 3,4-diamino-5-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.

Uniqueness

Methyl 3,4-diamino-5-methoxybenzoate hydrochloride is unique due to the presence of both amino and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 3,4-diamino-5-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11;/h3-4H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPRCQHZDBOZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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